N,N-Dibutyl-5-phenylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-5-phenylpentanamide is an organic compound belonging to the amide class. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural complexity, featuring a phenyl group attached to a pentanamide backbone with dibutyl substitutions on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-5-phenylpentanamide typically involves the reaction of 5-phenylpentanoic acid with dibutylamine. The process generally follows these steps:
Activation of the Carboxylic Acid: The carboxylic acid group of 5-phenylpentanoic acid is activated using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride.
Amidation Reaction: The acyl chloride is then reacted with dibutylamine in the presence of a base such as triethylamine (Et₃N) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-5-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic conditions, respectively.
Major Products
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the substituent introduced during the reaction.
Scientific Research Applications
N,N-Dibutyl-5-phenylpentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-5-phenylpentanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutyl-3-phenylpropanamide
- N,N-Dibutyl-4-phenylbutanamide
- N,N-Dibutyl-6-phenylhexanamide
Uniqueness
N,N-Dibutyl-5-phenylpentanamide is unique due to its specific structural arrangement, which influences its chemical reactivity and interaction with biological systems. The presence of the phenyl group and the length of the carbon chain contribute to its distinct properties compared to similar compounds.
Properties
CAS No. |
91424-80-5 |
---|---|
Molecular Formula |
C19H31NO |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
N,N-dibutyl-5-phenylpentanamide |
InChI |
InChI=1S/C19H31NO/c1-3-5-16-20(17-6-4-2)19(21)15-11-10-14-18-12-8-7-9-13-18/h7-9,12-13H,3-6,10-11,14-17H2,1-2H3 |
InChI Key |
GIZVOAKJEJHAAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.